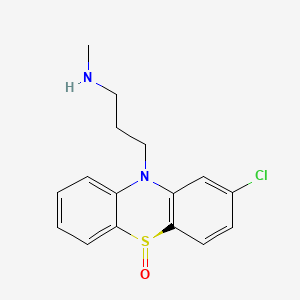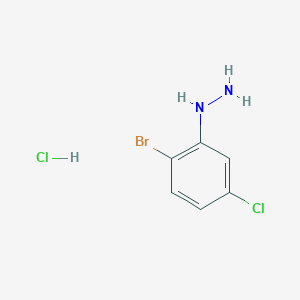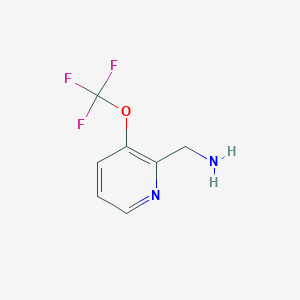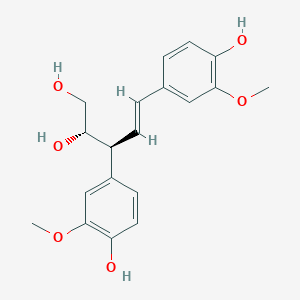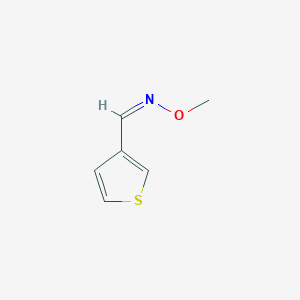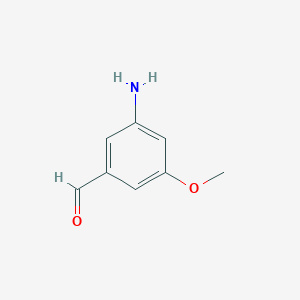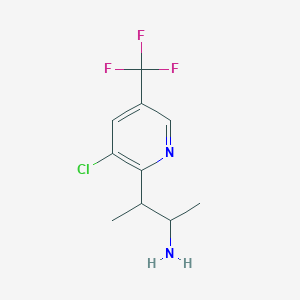
3-Desbenzoyl-3-hydroxybenzyl Nepafenac
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Desbenzoyl-3-hydroxybenzyl Nepafenac is a derivative of Nepafenac, a nonsteroidal anti-inflammatory drug (NSAID). This compound is known for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It is characterized by its molecular formula C15H16N2O2 and a molecular weight of 256.2997 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Análisis De Reacciones Químicas
Types of Reactions
3-Desbenzoyl-3-hydroxybenzyl Nepafenac undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols .
Aplicaciones Científicas De Investigación
3-Desbenzoyl-3-hydroxybenzyl Nepafenac has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: It is studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: It is investigated for its potential therapeutic applications in the treatment of pain and inflammation.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
The mechanism of action of 3-Desbenzoyl-3-hydroxybenzyl Nepafenac involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Nepafenac: The parent compound, known for its use in ophthalmic solutions to treat pain and inflammation associated with cataract surgery.
Amfenac: A metabolite of Nepafenac, also an NSAID with similar anti-inflammatory properties.
Uniqueness
3-Desbenzoyl-3-hydroxybenzyl Nepafenac is unique due to its modified structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Nepafenac. This modification can potentially enhance its therapeutic efficacy and reduce side effects .
Propiedades
Número CAS |
1246956-18-2 |
|---|---|
Fórmula molecular |
C15H16N2O2 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
2-[2-amino-3-[hydroxy(phenyl)methyl]phenyl]acetamide |
InChI |
InChI=1S/C15H16N2O2/c16-13(18)9-11-7-4-8-12(14(11)17)15(19)10-5-2-1-3-6-10/h1-8,15,19H,9,17H2,(H2,16,18) |
Clave InChI |
LXWNZCRPDAGUHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC(=C2N)CC(=O)N)O |
Sinónimos |
2-Amino-3-(hydroxyphenylmethyl)-benzeneacetamide; Nepafenac Impurity E; 2-(2-Amino-3-(hydroxy(phenyl)methyl)phenyl) Acetamide; _x000B_ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


